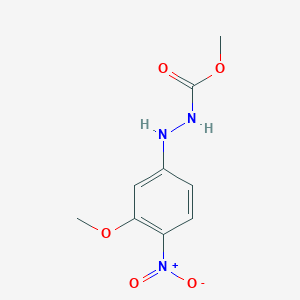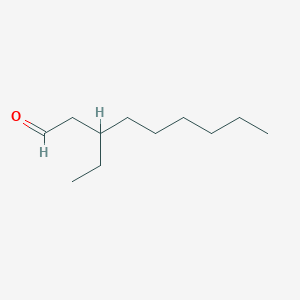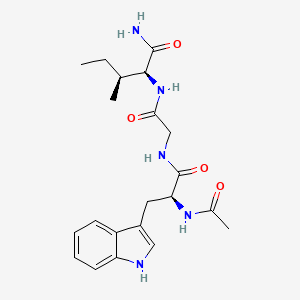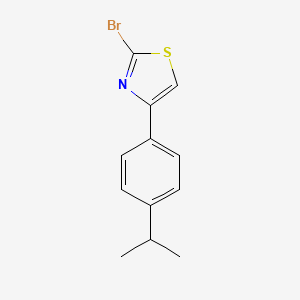![molecular formula C34H42O2S2 B12606213 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene CAS No. 918441-45-9](/img/structure/B12606213.png)
5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene is an organic compound with the molecular formula C34H42O2S2 This compound is known for its unique structure, which includes two thiophene rings connected by a bithiophene linkage and substituted with pentyloxyethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organoboron compounds and halides. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.
Biological Research: While less common, it can be used in the study of biological systems where organic semiconductors are of interest.
Mécanisme D'action
The mechanism by which 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Bis{4-[2-(hexyloxy)ethyl]phenyl}-2,2’-bithiophene
- 5,5’-Bis{4-[2-(butyloxy)ethyl]phenyl}-2,2’-bithiophene
- 5,5’-Bis{4-[2-(octyloxy)ethyl]phenyl}-2,2’-bithiophene
Uniqueness
Compared to its analogs, 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene offers a balance between solubility and electronic properties. The pentyloxyethyl groups provide sufficient solubility in organic solvents, which is crucial for solution processing techniques used in device fabrication. Additionally, the electronic properties of this compound are finely tuned, making it a versatile material for various applications in organic electronics.
Propriétés
Numéro CAS |
918441-45-9 |
|---|---|
Formule moléculaire |
C34H42O2S2 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
2-[4-(2-pentoxyethyl)phenyl]-5-[5-[4-(2-pentoxyethyl)phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-3-5-7-23-35-25-21-27-9-13-29(14-10-27)31-17-19-33(37-31)34-20-18-32(38-34)30-15-11-28(12-16-30)22-26-36-24-8-6-4-2/h9-20H,3-8,21-26H2,1-2H3 |
Clé InChI |
WTKIIDNOEWMWJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)


![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)



![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
